Scutebarbatine Z

Description

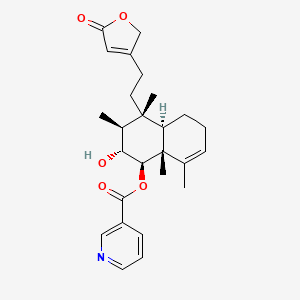

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,3S,4R,4aR,8aR)-2-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO5/c1-16-7-5-9-20-25(3,11-10-18-13-21(28)31-15-18)17(2)22(29)23(26(16,20)4)32-24(30)19-8-6-12-27-14-19/h6-8,12-14,17,20,22-23,29H,5,9-11,15H2,1-4H3/t17-,20-,22-,23+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCLIHAOVIAUGY-BAMVNRKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099208 | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312716-28-1 | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Spectroscopic Elucidation Methodologies of Scutebarbatine Z

Extraction and Isolation Techniques from Botanical Sources

The journey to obtaining pure Scutebarbatine Z begins with its careful extraction from the aerial parts of Scutellaria barbata, a plant with a history in traditional medicine. The initial step involves the use of organic solvents to liberate a wide array of chemical constituents from the plant matrix, followed by meticulous chromatographic techniques to separate the target compound from a complex mixture.

Solvent-Based Extraction Approaches

The primary extraction of this compound, along with its congeners Scutebarbatines W, X, and Y, was accomplished using an ethanol-based solvent approach. The dried and powdered aerial parts of Scutellaria barbata were subjected to exhaustive extraction with 95% ethanol (B145695). This solvent is chosen for its ability to efficiently solvate a broad spectrum of organic compounds, including the diterpenoids of interest, while minimizing the co-extraction of highly polar or non-polar constituents that could complicate subsequent purification steps. The resulting crude ethanol extract contains a rich but complex mixture of phytochemicals, necessitating further purification.

Chromatographic Separation Strategies

Following the initial solvent extraction, a multi-step chromatographic process is employed to isolate this compound. While the specific details for this compound's isolation are part of a broader separation scheme for several new compounds, the general strategy for separating neo-clerodane diterpenoids from Scutellaria barbata involves a combination of different chromatographic methods.

Initially, the crude extract is typically subjected to column chromatography over a stationary phase like silica (B1680970) gel. This technique separates compounds based on their polarity. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent, is used to sequentially elute fractions of decreasing lipophilicity.

Fractions containing compounds of interest, as identified by techniques such as thin-layer chromatography (TLC), are then pooled and subjected to further rounds of chromatography. This may include repeated silica gel column chromatography with finer solvent gradients or the use of other stationary phases like Sephadex LH-20, which separates molecules based on size. The final purification of this compound to a homogenous state often requires preparative high-performance liquid chromatography (HPLC), a high-resolution technique that can separate structurally similar compounds with high efficiency.

Advanced Spectroscopic Methods for Structural Assignment

Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of advanced spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and stereochemistry, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for novel organic compounds like this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to piece together the molecular puzzle.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Two-dimensional NMR experiments are then used to establish correlations between atoms. For instance, the Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly to the carbons they are attached to. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule.

Table 1: NMR Spectroscopic Data for this compound (¹H and ¹³C) (Note: Specific chemical shift and coupling constant data for this compound are not publicly available in the referenced abstracts. The table structure is provided as a template for the required data.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| ... | Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS/HRESIMS) Techniques

High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), is employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the ionized molecule with very high accuracy. The exact mass obtained from HRMS allows for the calculation of a unique elemental composition, which is a critical piece of information for confirming the proposed structure.

Table 2: HRESIMS Data for this compound (Note: The specific m/z value for this compound is not publicly available in the referenced abstracts. The table structure is provided as a template for the required data.)

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ or [M+Na]⁺ | Data not available | Data not available | Data not available |

Integration of Multi-Dimensional Spectroscopic Data for Elucidation

The final and definitive structural assignment of this compound is achieved through the comprehensive analysis and integration of all the spectroscopic data. The molecular formula from HRMS provides the atomic building blocks. The ¹³C and ¹H NMR data identify the types and numbers of carbon and hydrogen environments. The COSY, HSQC, and HMBC spectra are then used to connect these atoms, building the carbon skeleton and placing the functional groups. The relative stereochemistry of the molecule is often deduced from Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space, and by analyzing the coupling constants in the ¹H NMR spectrum. By meticulously piecing together all this information, the complete and unambiguous three-dimensional structure of this compound was established by the researchers.

Biosynthetic Pathways and Precursor Investigations of Scutebarbatine Z

Proposed Biosynthetic Routes for Neo-Clerodane Diterpenoids

The biosynthesis of all diterpenoids begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is formed in plant plastids. nih.govjmb.or.kr The generation of the characteristic bicyclic core of clerodane diterpenoids from the linear GGPP molecule involves a series of complex enzymatic cyclizations and rearrangements. rsc.org

The proposed biosynthetic route is as follows:

Cyclization of GGPP: The process starts when plant cyclases, specifically diterpene synthases (diTPS), catalyze a proton-initiated cycloisomerization of GGPP. nih.govrsc.org This initial cyclization forms a labdane-type bicyclic intermediate, such as copalyl diphosphate (B83284) (CPP). mdpi.com

Rearrangement to Clerodane Skeleton: The labdane (B1241275) intermediate undergoes a significant rearrangement involving methyl and hydride shifts to form the clerodane scaffold. nih.govrsc.org This can occur through two main routes:

A concerted process involves a direct migration of a methyl group (from C-4 to C-5), which typically results in clerodanes with a trans ring fusion. nih.gov

A stepwise process proceeds through a halimane-type intermediate, which can then be converted to clerodanes with either cis or trans ring fusion. nih.gov

Formation of Neo-Clerodane Structure: The term neo-clerodane refers to a specific absolute stereochemistry, the same as that of the archetypal compound clerodin. nih.gov The enzymatic steps ensure the formation of this specific stereochemical configuration. Following the creation of the basic skeleton, a variety of oxidative enzymes, such as cytochrome P450 monooxygenases (CYP450s), introduce further chemical diversity through hydroxylation, oxidation, and other modifications to produce the vast array of naturally occurring neo-clerodane diterpenoids. biorxiv.org

The isolation of partially rearranged labdane compounds like chettaphanin provides evidence supporting this proposed pathway. nih.govrsc.org

Enzymatic Steps and Gene Cluster Identification Relevant to Scutebarbatine Z Biosynthesis

Research into the medicinal plant Scutellaria barbata, a known source of compounds like Scutebarbatine A and other related neo-clerodanes, has provided significant insights into the specific enzymes and genes involved. biorxiv.orgnih.gov The biosynthesis of these specialized metabolites is often encoded by genes physically located together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov

Key enzymatic activities identified in Scutellaria and related species include:

Class II Diterpene Synthases (diTPS): These enzymes are responsible for the initial cyclization of GGPP. In the context of neo-clerodane biosynthesis in the Lamiaceae family, enzymes with kolavenyl diphosphate synthase (KPS) and isokolavenyl diphosphate synthase (IKPS) activities have been identified. biorxiv.org These enzymes catalyze the first committed step toward the formation of the clerodane skeleton. biorxiv.org For example, transcriptomic analysis of S. barbata identified a specific gene, SbTPS11, which is presumed to function as a kolavenyl diphosphate synthase. nih.gov

Class I Diterpene Synthases (diTPS): These enzymes often work in tandem with Class II diTPS to further modify the intermediate. biorxiv.org

Cytochrome P450 Enzymes (CYP450s): After the diterpene scaffold is formed, it is typically exported from the plastids and undergoes extensive tailoring reactions catalyzed by CYP450s. biorxiv.org These enzymes are responsible for the hydroxylations, epoxidations, and other oxidative modifications that lead to the final structures of complex diterpenoids like the scutebarbatines.

A study on the genomes of medicinal skullcaps identified specific diTPS enzymes in S. barbata (SbbdiTPS2.3) and the related S. baicalensis (SbdiTPS2.7, SbdiTPS2.8) that demonstrated isokolavenyl diphosphate synthase (IKPS) activity, a crucial step in clerodane biosynthesis. biorxiv.org The expression of the gene SbarKPS1 has been shown to be highest in the leaves and flowers of S. barbata, which correlates with the accumulation sites of Scutebarbatine A, suggesting its direct involvement in the biosynthesis of these compounds. researchgate.net While the specific CYP450s that complete the synthesis of this compound have not been individually characterized, the identification of the initial diTPS and the corresponding BGC provides a roadmap for their future discovery. biorxiv.orgnih.gov

Table 1: Key Enzymes in Neo-Clerodane Diterpenoid Biosynthesis

| Enzyme Type | Abbreviation | Proposed Function | Organism/Genus Studied | Reference |

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Synthesizes the C20 precursor GGPP. | Scutellaria barbata | nih.gov |

| Kolavenyl Diphosphate Synthase | KPS / CLPP Synthase | Catalyzes the first committed step in clerodane biosynthesis from GGPP. | Salvia divinorum, Scutellaria | biorxiv.orgnih.gov |

| Isokolavenyl Diphosphate Synthase | IKPS | Catalyzes the formation of the isokolavenyl diphosphate precursor for clerodanes. | Scutellaria barbata, S. baicalensis | biorxiv.org |

| Cytochrome P450 Monooxygenases | CYP450s | Perform extensive oxidative modifications (e.g., hydroxylation) on the clerodane scaffold. | Scutellaria | biorxiv.org |

Metabolic Engineering and Synthetic Biology Approaches for Production Enhancement

The potent biological activities and complex structures of neo-clerodane diterpenoids make them attractive targets for production enhancement using biotechnology. jmb.or.kr Natural extraction from plants like S. barbata can be limited by low yields and environmental variability. researchgate.net Metabolic engineering and synthetic biology offer promising alternatives to create sustainable and high-yield production platforms. jmb.or.krresearchgate.net

The core strategies for enhancing the production of these compounds include:

Heterologous Expression: The identified biosynthetic gene clusters (BGCs) for neo-clerodane biosynthesis can be transferred into microbial hosts, or "chassis cells," such as Escherichia coli or yeast (Saccharomyces cerevisiae). jmb.or.kr These microorganisms can be engineered to express the necessary plant enzymes (diTPS, CYP450s) and produce the desired diterpenoids through fermentation. This approach has been successfully used for other terpenoids like taxadiene and tanshinone IIA. jmb.or.kr

Pathway Optimization: Simply transferring the genes is often not sufficient. The host organism's native metabolism must be engineered to increase the supply of the essential precursor, GGPP. nih.gov This can involve upregulating genes in the native terpenoid precursor pathway (such as the MEP pathway in E. coli or the MVA pathway in yeast) or introducing heterologous pathways to boost precursor flux. jmb.or.krnih.gov

The elucidation of the BGCs and the functional characterization of key enzymes like KPS and IKPS from Scutellaria species are critical first steps that pave the way for these synthetic biology efforts. biorxiv.orgnih.gov By assembling the full biosynthetic pathway in a controlled microbial system, it may become possible to produce this compound and other valuable diterpenoids on an industrial scale, overcoming the limitations of agricultural sourcing. jmb.or.kr

Synthetic and Semi Synthetic Chemistry of Scutebarbatine Z and Its Analogs

Total Synthesis Strategies for Scutebarbatine Z

The total synthesis of this compound, a neo-clerodane diterpenoid, presents a significant challenge to synthetic chemists due to its complex and stereochemically rich architecture. While a direct total synthesis of this compound has not been documented, the synthesis of other members of the neo-clerodane family, such as salvinorin A and methyl barbascoate, offers valuable insights into potential synthetic routes. researchgate.netnih.gov

A key challenge in the synthesis of the neo-clerodane scaffold is the stereoselective construction of the decalin core, which typically possesses multiple contiguous stereocenters. researchgate.net Strategies employed for related molecules often involve the use of chiral pool starting materials or asymmetric catalysis to establish the initial stereochemistry. The construction of the characteristic fused ring system can be approached through various methodologies, including intramolecular Diels-Alder reactions, radical cyclizations, and transition metal-catalyzed cascade reactions.

For instance, the synthesis of methyl barbascoate was achieved through a strategy involving a double enol triflation and a subsequent palladium-catalyzed double carbonylation to construct key structural features. researchgate.net Another approach towards a rearranged neo-clerodane diterpenoid, (-)-teubrevin G, utilized a regioselective trisubstituted furan (B31954) ring assembly and a medium-ring alkylation as key steps. acs.orgacs.org These examples highlight the intricate planning and novel methodologies required to assemble such complex natural products.

A plausible retrosynthetic analysis of this compound would likely disconnect the nicotinoyl ester at a late stage, revealing the core neo-clerodane diol. The synthesis of this core would then require the strategic formation of the decalin and the fused lactone ring systems. The furan ring, a common feature in many clerodane diterpenoids, could be introduced via various methods, including the Paal-Knorr synthesis or from a suitable carbohydrate precursor. The stereochemistry of the numerous chiral centers would need to be carefully controlled throughout the synthetic sequence, likely employing substrate-controlled reactions or chiral auxiliaries.

Semi-Synthetic Modifications and Derivatization Studies of this compound

While specific semi-synthetic studies on this compound are not available, research on the microbial transformation of the structurally similar neo-clerodane diterpenoid, Scutebarbatine F, provides a valuable blueprint for potential modifications. nih.gov Biotransformation is a powerful tool for the regioselective and stereoselective functionalization of complex molecules, often achieving transformations that are difficult to perform using conventional chemical methods. nih.gov

In a study investigating the biotransformation of Scutebarbatine F with the microorganism Streptomyces sp. CPCC 205437, several new metabolites were isolated and characterized. nih.gov The observed transformations included hydroxylation, acetylation, and deacetylation at various positions of the neo-clerodane scaffold. These enzymatic reactions demonstrate the potential to generate a library of this compound derivatives with modified biological activities.

The primary modifications observed in the biotransformation of Scutebarbatine F were hydroxylation at C-2 and C-18, as well as acetylation of the newly introduced hydroxyl groups. nih.gov Extrapolating these findings to this compound suggests that similar modifications could be achieved. For example, selective hydroxylation of the decalin ring or the side chain could provide handles for further derivatization.

Below is a table summarizing the types of modifications achieved through the microbial transformation of Scutebarbatine F, which could be hypothetically applied to this compound.

| Modification Type | Position on Scaffold | Resulting Functional Group | Potential Impact on Activity |

| Hydroxylation | C-2 | Alcohol | Altered polarity and potential for new hydrogen bonding interactions |

| Hydroxylation | C-18 | Alcohol | Increased water solubility and a site for further functionalization |

| Acetylation | C-18 hydroxyl | Acetate ester | Modified lipophilicity and potential changes in cell permeability |

| Deacetylation | --- | Alcohol | Removal of existing acetyl groups to expose hydroxyl functions |

These semi-synthetic approaches, leveraging enzymatic transformations, could provide access to a range of this compound derivatives for structure-activity relationship (SAR) studies without the need for a lengthy total synthesis.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound are crucial for exploring its therapeutic potential and understanding its mechanism of action. While no specific analogs of this compound have been reported, the extensive work on other bioactive neo-clerodane diterpenoids, particularly salvinorin A, offers a roadmap for the rational design of new derivatives. nih.govnih.gov

The primary goals in designing analogs are often to improve potency, selectivity, and pharmacokinetic properties. For this compound, which has shown interesting biological activities, key areas for modification would include the nicotinoyl ester, the hydroxyl group, and the lactone ring.

Derivatization of the Hydroxyl Group: The free hydroxyl group on the decalin ring is another prime site for modification. It could be acylated, alkylated, or oxidized to explore its role in binding to biological targets. These modifications could also influence the molecule's solubility and metabolic stability.

Modification of the Lactone Ring: The α,β-unsaturated lactone is a potential Michael acceptor and could be involved in covalent interactions with biological macromolecules. Analogs with a saturated lactone ring or with different substituents on the lactone could be synthesized to investigate the importance of this functional group for biological activity.

The table below outlines potential strategies for the design and synthesis of novel this compound analogs.

| Target Moiety | Proposed Modification | Synthetic Strategy | Rationale for Design |

| Nicotinoyl Ester | Replacement with other acyl groups (e.g., benzoyl, cinnamoyl, aliphatic acyls) | Saponification of the natural product followed by acylation. | To investigate the role of the pyridine (B92270) ring and explore SAR of the ester group. |

| Hydroxyl Group | Acylation, etherification, oxidation | Standard functional group transformations on the isolated natural product. | To probe the importance of the hydroxyl group for target binding and to modify physicochemical properties. |

| Lactone Ring | Reduction of the double bond, introduction of substituents | Catalytic hydrogenation, conjugate addition reactions. | To assess the role of the Michael acceptor functionality in the biological activity. |

| Decalin Core | Introduction of new functional groups via C-H activation or biotransformation | Late-stage functionalization techniques or enzymatic methods. | To explore new regions of chemical space and potentially discover novel interactions with biological targets. |

The synthesis of these analogs, coupled with biological evaluation, would be instrumental in elucidating the pharmacophore of this compound and in the development of more potent and selective therapeutic agents.

Mechanistic Pharmacological and Biological Investigations of Scutebarbatine Z

Cellular and Molecular Mechanisms of Action of Scutebarbatine Z

This compound is a natural alkaloid that functions primarily through the modulation of cellular signaling pathways, which in turn affects critical processes such as apoptosis and cell cycle regulation. biosynth.com Its promising antineoplastic properties are attributed to its ability to induce cancer cell apoptosis and inhibit tumor growth. biosynth.com The mode of action of this compound involves interference with specific molecular targets, making it a candidate for development as an anticancer agent. biosynth.com While detailed mechanistic studies on this compound are ongoing, the broader class of active components from Scutellaria barbata provides a framework for its potential mechanisms. biosynth.comresearchgate.net

Modulation of Key Cellular Signaling Pathways

The anticancer effects of compounds derived from Scutellaria barbata are often achieved through the strategic modulation of pivotal signaling cascades. researchgate.net These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. researchgate.net

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Active components from Scutellaria barbata have been shown to inhibit this pathway, leading to reduced tumor cell growth and survival. nih.gov While direct evidence for this compound's effect on this pathway is not yet available, other compounds from the same plant, such as wogonoside, have been demonstrated to enhance apoptosis in human colorectal carcinoma cells by activating the mitochondrial-mediated autophagy function through the PI3K/AKT/mTOR/p70S6K signaling pathway. sci-hub.se Another compound, baicalein (B1667712), has also been shown to inhibit the progression of cervical cancer by down-regulating the PI3K/Akt pathway. sci-hub.se

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the ERK, JNK, and p38 cascades, are critical in transmitting extracellular signals to the cell nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The active constituents of Scutellaria barbata are known to inhibit the MAPK signaling pathway, thereby suppressing tumor cell proliferation and survival. nih.gov For instance, research has shown that active components from this plant can block the activation of JNK and p38 in liver cancer cells. nih.gov Furthermore, the anti-inflammatory activity of Scutellaria compounds is linked to the modulation of the JNK and MAPK pathways. sci-hub.se

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune response to infection and is also implicated in cancer development and progression through its control of genes that govern cell proliferation, survival, and inflammation. The active components of Scutellaria barbata have been found to inhibit the NF-κB pathway, which leads to a reduction in the production of pro-inflammatory cytokines, thereby alleviating inflammation and inhibiting tumor cell growth. nih.gov The anti-inflammatory effects of compounds from the Scutellaria genus are often attributed to their ability to inhibit NF-κB activation. sci-hub.se

Induction of Regulated Cell Death Mechanisms

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. nih.gov

Numerous studies have demonstrated that the active components of Scutellaria barbata can exert their anticancer effects by inducing apoptosis. nih.gov The extracts from this plant have been shown to activate the mitochondrial pathway of apoptosis. This involves an increase in the Bax/Bcl2 ratio, which promotes the release of cytochrome c from the mitochondria. nih.gov The released cytochrome c then activates downstream caspases, such as Caspase-9 and Caspase-3, which are key executioners of apoptosis. nih.gov While the specific role of this compound in this process is yet to be fully elucidated, its established ability to induce cancer cell apoptosis suggests it likely engages with similar molecular targets within the apoptotic machinery. biosynth.com

DNA Damage Response Induction

Currently, there is a lack of specific scientific literature detailing the induction of a DNA damage response by this compound. While extracts and other isolated compounds from Scutellaria species have been noted for their potential to induce apoptosis, which can be linked to DNA damage, direct evidence for this compound's role in this process is not available in the reviewed scientific literature. nih.govsci-hub.se For instance, other compounds from the Scutellaria genus, such as baicalein, have been investigated for their protective effects against oxidative stress-induced DNA damage. sci-hub.sesci-hub.se However, these findings cannot be directly extrapolated to this compound without specific studies.

Effects on Cell Cycle Progression

Detailed studies on the specific effects of this compound on cell cycle progression are not yet present in the available scientific research. The broader context of research on Scutellaria barbata indicates that its extracts can influence cell cycle arrest as part of their anti-tumor properties. nih.govresearchgate.net Compounds like baicalein and scutellarein, also found in Scutellaria species, have been shown to induce cell cycle arrest at different phases. sci-hub.se However, the precise impact of this compound on cyclins, cyclin-dependent kinases (CDKs), or other cell cycle checkpoints remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

There is no information available in the current scientific literature regarding structure-activity relationship (SAR) studies of this compound and its analogs. SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of new, more potent, and selective analogs. This remains a significant area for future research to explore the therapeutic potential of the scutebarbatine scaffold.

Identification of Pharmacophore Features

A pharmacophore is defined as the specific arrangement of steric and electronic features that a molecule must possess to interact with a biological target and elicit a response. upol.czijpsonline.com The identification of these features is a crucial step in understanding a compound's mechanism of action and in designing new, more potent molecules. nih.gov For the neo-clerodane diterpenoid class, to which this compound belongs, the pharmacophore is composed of a combination of key chemical functionalities. nih.gov

Typical pharmacophoric features relevant to this class include:

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Oxygen-containing functional groups such as hydroxyls and carbonyls, which are prevalent in the structure of this compound and its analogs, can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein. nih.gov

Hydrophobic Regions (H): The core diterpenoid skeleton is largely nonpolar, providing a significant hydrophobic character that can engage in van der Waals interactions with nonpolar regions of a biological target. nih.gov

Aromatic Rings (AR): While not present in the core structure of this compound, aromatic substituents in related compounds can be involved in π-π stacking or other aromatic interactions. nih.gov

These features collectively define the spatial and chemical requirements for a molecule to interact with targets like the P-glycoprotein efflux pump or enzymes involved in nitric oxide production. chemrxiv.org

Elucidation of Key Structural Motifs for Activity

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. slideshare.net For the neo-clerodane diterpenoids from Scutellaria barbata, comparing the activity of various analogs helps to identify the structural motifs essential for their effects.

Research on compounds related to this compound has provided insights into these key motifs. For instance, in the context of inhibiting nitric oxide production, the presence and type of ester groups on the diterpenoid core appear to be significant. A study on various constituents from Scutellaria barbata showed that different substitutions led to a range of inhibitory potencies. chemfaces.com While Scutebarbatine X was highly potent, a related compound, 6-O-nicotinoylscutebarbatine G, was inactive, suggesting that the nicotinoyl group at that specific position is detrimental to this particular activity. chemfaces.com The complex fused ring system of the neo-clerodane core provides a rigid scaffold, and the specific stereochemistry and placement of functional groups like hydroxyls, acetates, and other esters are critical determinants of biological function. jst.go.jp

Research into this compound's Role in Modulating Drug Resistance

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.comnih.gov These pumps actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and effectiveness. mdpi.comaboutscience.eu Compounds that can inhibit these pumps, known as efflux pump inhibitors (EPIs) or MDR modulators, are of significant therapeutic interest as they can restore the sensitivity of resistant cells to anticancer drugs. researchprotocols.org Research indicates that novel clerodane-type diterpenoid compounds isolated from Scutellaria barbata have the ability to reverse multidrug resistance. mdpi.com

Mechanisms of P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide variety of substrates from the cell. mdpi.comscielo.br Inhibition of P-gp can occur through several mechanisms. Inhibitors can act as competitive substrates, binding to the same site as the anticancer drug and thus preventing its efflux. nih.gov Alternatively, non-competitive inhibitors may bind to a different (allosteric) site on the protein, inducing a conformational change that inactivates the pump. mdpi.com Some inhibitors function by interfering with the ATPase activity of P-gp, cutting off the energy supply required for drug transport. scielo.br Studies on diterpenoids from Scutellaria barbata suggest that their mechanism for reversing tumor cell multidrug resistance involves the inhibition of the P-glycoprotein efflux function. mdpi.com For example, the related compound Scutebarbatine B has been reported to possess P-gp inhibitory properties. nih.gov

Reversal of Multidrug Resistance Phenotypes

Experimental evidence has demonstrated that neo-clerodane diterpenoids can reverse MDR in resistant cancer cell lines. In one study, several of these compounds, including this compound, were evaluated for their ability to reverse multidrug resistance in doxorubicin-resistant human hepatoma (HepG2/Adr) cells. mdpi.comresearchgate.net The findings suggested that these diterpenoids could enhance the cytotoxic effect of doxorubicin, likely through the inhibition of P-gp. mdpi.com

Similarly, a detailed investigation into Scutebarbatine B, a closely related analog, showed it could inhibit P-glycoprotein in adriamycin-resistant human breast cancer (MCF-7/ADR) cells. nih.gov This research highlights the potential of the scutebarbatine class of compounds as MDR reversal agents.

Table 1: Research Findings on MDR Reversal by Scutebarbatine-Related Compounds

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | HepG2/Adr | Reverses multidrug resistance | mdpi.comresearchgate.net |

| Scutebarbatine B | MCF-7/ADR | Exhibits P-glycoprotein inhibitory property | nih.gov |

Neuroinflammation Research and Nitric Oxide Production Modulation by this compound-related Compounds

Neuroinflammation is a key process in the pathology of various neurodegenerative diseases. Microglial cells, when activated, can produce inflammatory mediators, including nitric oxide (NO). While NO has important physiological roles, its overproduction can lead to neuronal damage. Therefore, inhibitors of NO production are considered potential therapeutic agents for neuroinflammatory conditions. chemfaces.com

Research has shown that extracts from Scutellaria barbata can efficiently inhibit NO production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. chemfaces.com Activity-guided isolation led to the identification of several active neo-clerodane diterpenes. chemfaces.com This study demonstrated that compounds structurally related to this compound are potent inhibitors of NO production, suggesting a potential role in mitigating neuroinflammation. chemfaces.comresearchgate.net

Table 2: Inhibition of Nitric Oxide (NO) Production by Scutebarbatine-Related Compounds in LPS-Stimulated BV2 Microglial Cells

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 6-methoxynaringenin | 25.8 | chemfaces.com |

| Scutebarbatine W | < 50 | chemfaces.com |

| Scutebatas B | < 50 | chemfaces.com |

| Scutebarbatine B | < 50 | chemfaces.com |

| Scutebarbatine A | < 50 | chemfaces.com |

In Vitro Cellular Model Systems for Mechanistic Elucidation

The mechanistic elucidation of this compound and its analogs relies on the use of specific in vitro cellular models that replicate aspects of human disease. researchgate.net These models are essential for screening compounds and investigating their molecular mechanisms of action. nih.gov

Key cellular models used in the research of these compounds include:

Drug-Resistant Cancer Cell Lines: To study the reversal of multidrug resistance, researchers employ cancer cell lines that have been made resistant to a specific chemotherapeutic agent. Examples include MCF-7/ADR (adriamycin-resistant breast cancer) and HepG2/Adr (doxorubicin-resistant liver cancer) cells, which overexpress P-glycoprotein. mdpi.comnih.gov

Microglial Cell Lines: To investigate anti-neuroinflammatory activity, the murine microglial cell line BV2 is commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of nitric oxide, mimicking aspects of neuroinflammation. chemfaces.com

Parental Cancer Cell Lines: Standard cancer cell lines such as A549 (human lung carcinoma) are used to assess general cytotoxicity and to investigate other anticancer mechanisms like the induction of apoptosis. mdpi.com

These well-established cell-based systems provide powerful tools for understanding the pharmacological properties of natural compounds like this compound. researchgate.netnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 6-methoxynaringenin |

| 6-O-methylscutellarein |

| 6-O-nicotinolylscutebarbatine G |

| Doxorubicin (Adriamycin) |

| Scutebarbatine A |

| Scutebarbatine B |

| Scutebarbatine W |

| Scutebarbatine X |

| This compound |

Mammalian Cell Line Investigations

This compound, a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata, is a subject of interest for its potential antineoplastic properties. biosynth.com While detailed investigations specifically on this compound are still emerging, studies on closely related compounds from the same plant, such as Scutebarbatine A, provide significant insights into the probable cytotoxic and apoptotic mechanisms of this class of molecules against cancer cells. sci-hub.senih.gov

Research has demonstrated that various neo-clerodane diterpenoids isolated from Scutellaria barbata exhibit cytotoxic activities against a range of human cancer cell lines. researchgate.net For instance, Scutebarbatine A has been shown to inhibit the proliferation of human lung carcinoma (A549) cells and hepatocellular carcinoma (HCC) cells in a dose-dependent manner. sci-hub.senih.gov The anti-proliferative activity is a key indicator of the potential of these compounds as anticancer agents.

The primary mechanism by which these compounds are believed to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.com In cancer cells, the normal apoptotic pathways are often dysregulated, allowing for uncontrolled proliferation. mdpi.com Compounds like Scutebarbatine A have been found to reactivate these pathways. The induction of apoptosis is characterized by morphological changes in the cell, such as chromatin condensation and the formation of apoptotic bodies. nih.gov

The molecular mechanism of apoptosis induction by Scutebarbatine A in A549 cells involves the mitochondria-mediated pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com Treatment with Scutebarbatine A has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytosol. mdpi.com Cytochrome c then activates a cascade of cysteine proteases known as caspases, including the initiator caspase-9 and the effector caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates. mdpi.comnih.gov

Furthermore, studies on Scutebarbatine A in hepatocellular carcinoma cells have indicated that its cytotoxic effects are also mediated through the activation of the MAPK (mitogen-activated protein kinase) and ER (endoplasmic reticulum) stress signaling pathways. nih.gov This suggests that the anticancer activity of Scutebarbatine compounds may be multifaceted, involving the modulation of several key cellular signaling pathways that control cell survival and death.

The following table summarizes the cytotoxic activities of this compound and its related compounds against various mammalian cancer cell lines as reported in the literature.

| Compound Name | Cell Line | Cell Type | IC50 Value |

| Scutebarbatine A | A549 | Human Lung Carcinoma | 39.21 µg/mL |

| Scutebarbatine A | Caco-2 | Human Colon Adenocarcinoma | Dose-dependent apoptosis |

| Scutebarbatine B | MCF-7/ADR | Multidrug-Resistant Breast Cancer | 1.3 ± 0.2 - 7.9 ± 0.6 µM |

| Scutebata Z | MCF-7/ADR | Multidrug-Resistant Breast Cancer | 1.3 ± 0.2 - 7.9 ± 0.6 µM |

| Scutebata C1 | SGC-7901 | Human Gastric Cancer | 17.9 µM |

| Scutebata C1 | MCF-7 | Human Breast Cancer | 29.9 µM |

| Scutebata C1 | A-549 | Human Lung Carcinoma | 35.7 µM |

Note: The data presented above is for this compound and its structural analogs. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cellular Target Engagement Assays (e.g., CETSA)

Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for its development as a therapeutic agent. Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug with its protein target in a cellular environment. The principle behind CETSA is that the binding of a ligand, such as a small molecule drug, to its target protein confers thermal stability to the protein. This increased stability results in a higher melting temperature for the protein-ligand complex compared to the unbound protein.

The CETSA methodology typically involves treating intact cells or cell lysates with the compound of interest, followed by heating the samples across a range of temperatures. The soluble fraction of proteins at each temperature is then analyzed, often by Western blotting for a specific protein of interest or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction and target engagement.

To date, there are no published studies that have utilized CETSA or other direct cellular target engagement assays to specifically investigate the molecular targets of this compound. The current understanding of its mechanism is largely based on the downstream cellular effects observed in pharmacological studies, such as the induction of apoptosis and the modulation of signaling pathways. biosynth.com

The application of CETSA would be a valuable future research direction for this compound. By performing proteome-wide CETSA, it would be possible to identify novel, unbiased protein targets of this compound within cancer cells. This could uncover previously unknown mechanisms of action and potentially reveal new therapeutic applications. Furthermore, once a primary target is identified, CETSA can be used in a dose-response format (isothermal dose-response CETSA) to quantify the binding affinity of this compound to its target in a cellular context, providing crucial information for structure-activity relationship studies and lead optimization. The identification of a direct molecular target through techniques like CETSA would significantly advance the preclinical development of this compound as a potential anticancer drug.

Analytical Methodologies for Scutebarbatine Z Research

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for isolating and quantifying Scutebarbatine Z from intricate mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Ultra-High Performance Liquid Chromatography (UHPLC) is a predominant technique for the analysis of diterpenoids from Scutellaria barbata due to its high resolution, speed, and sensitivity. researchgate.net The method's efficiency stems from the use of columns with smaller particle sizes (typically under 2 μm), which allows for faster separations at higher pressures compared to traditional HPLC.

Research on the chemical constituents of Scutellaria barbata frequently employs UHPLC systems coupled with mass spectrometry. akjournals.com For the separation of related compounds, specific columns and mobile phases have been optimized. For instance, a common setup involves a C18 reversed-phase column, which separates compounds based on their hydrophobicity. ingentaconnect.comwaters.com A gradient elution with a mobile phase consisting of an aqueous solution (often containing an acidifier like formic acid to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to effectively resolve the various components. akjournals.comresearchgate.net The use of UHPLC significantly reduces analysis time while providing superior separation of structurally similar diterpenoids. researchgate.net

Table 1: Examples of UHPLC Conditions for Analysis of Scutellaria barbata Constituents This table is interactive. Click on headers to sort.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| LC System | Agilent 1290 Infinity UHPLC explorationpub.com | ACQUITY UPLC I-Class PLUS waters.com |

| Column | Tosoh TSK gel ODS-100V (4.6 × 150 mm, 3.0 μm) akjournals.comresearchgate.net | ACQUITY Premier CSH C18 (2.1 x 100 mm, 1.7 µm) waters.com |

| Mobile Phase A | Water with 0.3% Formic Acid akjournals.comresearchgate.net | Water with 5 mM Ammonium Acetate waters.com |

| Mobile Phase B | Acetonitrile akjournals.comresearchgate.net | Acetonitrile/Isopropanol with 5 mM Ammonium Acetate waters.com |

| Flow Rate | 0.8 mL/min akjournals.com | 0.18 mL/min explorationpub.com |

| Column Temp. | 30 °C researchgate.net | 50 °C explorationpub.com |

Gas chromatography (GC) is another powerful separation technique, primarily suited for volatile and thermally stable compounds. thermofisher.com Its application for the direct analysis of complex diterpenoids like this compound is less common than UHPLC because these molecules often possess low volatility and may degrade at the high temperatures required for GC analysis. ijpsjournal.com

However, studies have reported the use of gas chromatography-mass spectrometry (GC-MS) for identifying new neo-clerodane diterpenoids, including Scutebatas X-Z, from Scutellaria barbata. researchgate.net For GC analysis of such compounds to be successful, derivatization is often a necessary sample preparation step. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC separation. researchgate.net Without derivatization, the polar functional groups on the this compound molecule would likely lead to poor chromatographic performance, including peak tailing and potential decomposition in the injector or column. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing highly sensitive and selective detection. rsc.org When coupled with a chromatographic system, it allows for the confident identification and quantification of analytes like this compound, even at trace levels in complex biological matrices. nih.gov

The integration of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of LC with the powerful detection and identification abilities of MS. shimadzu.com.au This hyphenated technique is the gold standard for analyzing compounds from traditional Chinese medicines. researchgate.net In a typical LC-MS workflow, compounds eluting from the LC column are directed into the MS ion source, where they are ionized before being separated by the mass analyzer based on their mass-to-charge (m/z) ratio. thermofisher.com

For the quantitative analysis of Scutebarbatine B, a structurally related compound, a UPLC-MS method was established that monitored specific ion transitions, demonstrating excellent linearity and precision. ingentaconnect.com This targeted approach, often using a triple quadrupole mass spectrometer, provides high selectivity and sensitivity, making it suitable for pharmacokinetic and tissue distribution studies. ingentaconnect.comlcms.cz The selection of appropriate ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the analyte's polarity and thermal stability. shimadzu.com.au

High-resolution mass spectrometry (HRMS), particularly Quadrupole-Orbitrap (Q-Orbitrap) MS, has become a vital tool for the comprehensive analysis of chemical constituents and their metabolites. mdpi.com This technology offers exceptional mass accuracy (typically <5 ppm) and high resolving power, enabling the determination of elemental compositions and the differentiation of isobaric interferences. lcms.cznih.gov

UHPLC coupled with Q-Orbitrap-MS/MS has been successfully applied to identify metabolites of the related compounds Scutebarbatine A and Scutebarbatine B in rat biological samples. nih.govnih.gov In these studies, a full scan/dd-MS2 (data-dependent MS/MS) mode is often used. The instrument performs a high-resolution full scan to detect precursor ions of potential metabolites, and when an ion of interest appears, it triggers a tandem MS (MS/MS) scan to acquire fragmentation data. nih.gov By analyzing these fragmentation patterns, researchers can elucidate the structures of metabolites, identifying metabolic pathways such as hydrolysis, oxidation, and conjugation. nih.govnih.gov This approach has led to the discovery of numerous previously unknown metabolites of scutebarbatine-type diterpenoids. nih.gov

A stepwise diagnostic product ions filtering strategy based on UHPLC-Q-Exactive-Orbitrap-MS has also been developed to rapidly discover diterpenoids in Scutellaria barbata, showcasing the power of this platform for untargeted screening. mdpi.com

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization is a strategy used to modify an analyte's structure to improve its analytical properties. jfda-online.com While not always necessary for LC-MS analysis of this compound, it can be crucial for enhancing sensitivity, improving chromatographic behavior, or enabling analysis by techniques like GC. meliomics.commdpi.com

The primary goals of derivatization include:

Increasing Volatility: For GC analysis, derivatization is often essential to convert non-volatile compounds into forms that can be vaporized without decomposition. researchgate.net Silylation, which replaces active hydrogens (e.g., in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group, is a common technique for this purpose. mdpi.com

Enhancing Ionization Efficiency: In LC-MS, derivatization can introduce a readily ionizable moiety to the analyte's structure, significantly boosting the signal in the mass spectrometer. nih.gov This is particularly useful for compounds that exhibit poor ionization in their native form.

Improving Chromatographic Separation: Modifying the polarity of an analyte through derivatization can improve its retention and peak shape on a given chromatographic column. meliomics.com

Increasing Detection Selectivity: Derivatization can introduce specific chemical groups that are targeted by a particular detector, or shift the analyte's mass into a region of the spectrum with less background noise, thereby increasing the selectivity and sensitivity of the analysis. nih.gov

While specific derivatization protocols for this compound are not widely published, the presence of hydroxyl groups in its structure suggests that it would be amenable to common derivatization reactions like silylation or acylation, should the need for enhanced analytical performance arise. jfda-online.com

Metabolic Fate and Biotransformation Studies of Scutebarbatine Z

Identification of Phase I Metabolites (e.g., Oxidation, Reduction, Hydrolysis)

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, and hydrolysis, rendering the compound more polar and susceptible to Phase II conjugation. Based on studies of analogous neo-clerodane diterpenoids, Scutebarbatine Z is likely to undergo several key Phase I transformations.

A study on the metabolism of Scutebarbatine B, a structurally similar compound from Scutellaria barbata, identified a total of 16 Phase I metabolites in rats. The primary metabolic pathways observed were oxidation, reduction, hydrolysis, and acetylation nih.gov. Another investigation focusing on the microbial transformation of Scutebarbatine F, also a neo-clerodane diterpenoid from the same plant, revealed hydroxylation, acetylation, and deacetylation as the main biotransformation reactions frontiersin.orgnih.gov.

Given the chemical structure of this compound, which features ester and ketone functionalities, it is highly probable that it undergoes similar metabolic modifications.

Key Predicted Phase I Metabolic Reactions for this compound:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the core diterpenoid structure is a common metabolic route for xenobiotics. This reaction increases the water solubility of the compound.

Oxidation: The oxidation of existing functional groups can lead to the formation of more polar metabolites.

Reduction: Ketone groups present in the this compound molecule are likely targets for reduction to form corresponding secondary alcohols.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes, which would cleave the molecule, leading to the formation of a carboxylic acid and an alcohol metabolite.

Deacetylation: If any acetyl groups are present or formed, deacetylation can occur, removing the acetyl group and exposing a hydroxyl group.

Table 1: Predicted Phase I Metabolites of this compound Based on Analogous Compounds

| Metabolic Reaction | Predicted Metabolite Type | Evidence from Analogues |

| Oxidation | Hydroxylated derivatives | Observed in the metabolism of Scutebarbatine F frontiersin.orgnih.gov. |

| Reduction | Dihydro-derivatives | Observed in the metabolism of Scutebarbatine B nih.gov. |

| Hydrolysis | Cleavage of ester linkage | Observed in the metabolism of Scutebarbatine B nih.gov. |

| Acetylation/Deacetylation | Acetylated/deacetylated derivatives | Observed in the metabolism of Scutebarbatine B and F nih.govfrontiersin.orgnih.gov. |

Elucidation of Phase II Conjugation Pathways (e.g., Acetylation, Glycination)

Following Phase I metabolism, the modified compounds often undergo Phase II conjugation reactions, where an endogenous ligand is attached to the molecule, further increasing its water solubility and facilitating its excretion.

Research on the in vivo metabolic profile of Scutellaria barbata in rats has shown that methylation, sulfonation, and glucuronidation are the principal metabolic pathways for its constituents nih.govresearchgate.net. Specifically for Scutebarbatine B, two Phase II metabolites were identified, formed through glycination nih.gov.

Therefore, the potential Phase II conjugation pathways for this compound and its Phase I metabolites are predicted to include:

Glucuronidation: This is a major pathway for the detoxification and elimination of xenobiotics. The hydroxyl groups, either originally present or introduced during Phase I, are likely to be conjugated with glucuronic acid.

Sulfonation: Similar to glucuronidation, sulfonation involves the conjugation of a sulfonate group to hydroxyl or amino groups, increasing the polarity of the molecule.

Glycination: The formation of glycine (B1666218) conjugates, as seen with Scutebarbatine B, is another plausible pathway for this compound, particularly if hydrolysis of the ester linkage exposes a carboxylic acid group.

Methylation: The addition of a methyl group can also occur, although it is generally a less common pathway for detoxification compared to glucuronidation and sulfonation.

Table 2: Predicted Phase II Conjugation Pathways for this compound

| Conjugation Reaction | Endogenous Ligand | Evidence from Analogues/Plant Extract |

| Glucuronidation | Glucuronic acid | A main metabolic pathway for Scutellaria barbata components nih.govresearchgate.net. |

| Sulfonation | Sulfate | A main metabolic pathway for Scutellaria barbata components nih.govresearchgate.net. |

| Glycination | Glycine | Observed in the metabolism of Scutebarbatine B nih.gov. |

| Methylation | Methyl group | A main metabolic pathway for Scutellaria barbata components nih.govresearchgate.net. |

In Vitro and In Vivo Model Systems for Metabolic Profiling

To definitively elucidate the metabolic fate of this compound, various in vitro and in vivo model systems would be employed. These models are essential for identifying metabolites, characterizing metabolic pathways, and assessing the enzymes involved.

In Vitro Models:

Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a vast majority of Phase I oxidative metabolism. Incubating this compound with liver microsomes from different species (e.g., rat, human) would help identify potential oxidative metabolites.

Hepatocytes: Primary hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. They can be used to study the full range of metabolic reactions, including conjugation.

Recombinant Enzymes: Using specific recombinant CYP or UGT (UDP-glucuronosyltransferase) enzymes can help pinpoint the exact enzymes responsible for the metabolism of this compound.

Microbial Transformation: As demonstrated with Scutebarbatine F, microorganisms such as Streptomyces species can be used as a biocatalyst to produce novel metabolites through reactions like hydroxylation and acetylation frontiersin.orgnih.gov.

In Vivo Models:

Table 3: Commonly Used Model Systems for Metabolic Profiling of Natural Products

| Model System | Type | Application in this compound Metabolism Studies |

| Liver Microsomes | In Vitro | Identification of Phase I oxidative metabolites. |

| Hepatocytes | In Vitro | Comprehensive study of Phase I and Phase II metabolism. |

| Recombinant Enzymes | In Vitro | Identification of specific enzymes involved in metabolism. |

| Microbial Cultures | In Vitro | Biotransformation and production of novel metabolites. |

| Rat Models | In Vivo | Identification of metabolites in biological fluids and excreta. |

Computational and in Silico Approaches in Scutebarbatine Z Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. innovareacademics.in In drug discovery, this method is crucial for understanding how a ligand, such as a natural compound, might interact with a protein target at the atomic level. For alkaloids from the Scutellaria genus, docking studies have been performed to evaluate their affinity for various protein targets, often revealing potential mechanisms of action. innovareacademics.inresearchgate.net

For instance, studies on other Scutebarbatine alkaloids have explored their binding affinities to bacterial proteins and cancer-related targets. researchgate.netscfbio-iitd.res.in A typical molecular docking study involves preparing the 3D structure of the ligand (Scutebarbatine Z) and the target protein, defining a binding site, and then using a scoring function to rank the potential poses based on their binding energy. The results are often presented in a table listing the binding affinities (e.g., in kcal/mol) and detailing the specific amino acid residues involved in the interaction.

Table 1: Illustrative Example of Molecular Docking Data for a Scutellaria Alkaloid (Hypothetical for this compound) (This table is a hypothetical representation to illustrate how data from molecular docking studies are typically presented, as specific data for this compound is not available.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Protein Kinase AKT1 | -8.5 | LYS-158, GLU-228, ASP-274 |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | LEU-718, VAL-726, ALA-743 |

Network Pharmacology for Multi-Target and Multi-Pathway Analysis

Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a network level. nih.gov This is particularly relevant for traditional medicines like extracts from Scutellaria barbata, which contain multiple active compounds that may act on numerous targets. mdpi.comnih.gov

A network pharmacology analysis for this compound would involve:

Target Prediction: Using databases to identify potential protein targets of this compound.

Network Construction: Building a network that connects the compound to its predicted targets and these targets to associated diseases and biological pathways.

Functional Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological processes and signaling pathways modulated by the compound. mdpi.comnih.gov

Studies on Scutellaria barbata have used this approach to identify key pathways like the PI3K-Akt and MAPK signaling pathways as being central to the herb's anti-cancer effects. mdpi.comnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. arxiv.org Following a molecular docking study, an MD simulation can be run to assess the stability of the predicted ligand-protein complex. The simulation calculates the trajectories of atoms and molecules, offering insights into how the binding interaction holds up in a dynamic, solvated environment.

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The results can confirm whether the binding predicted by docking is stable, providing stronger evidence for the interaction. While this technique is well-established, specific MD simulation studies for this compound are not found in the reviewed literature.

In Silico Structure-Based Bioinformatic Analysis

This broad category encompasses various computational methods that use the 3D structure of molecules to predict their biological function. It integrates methodologies like sequence alignment, homology modeling, and structure-based virtual screening. For a compound like this compound, where the experimental data might be limited, these in silico tools can predict its bioactivity profile. nih.gov

For example, researchers can use the chemical structure of this compound to screen it against large databases of protein structures to identify potential new targets (a process known as reverse docking or target fishing). mdpi.com Furthermore, predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as Lipinski's rule of five, can be applied to assess the drug-likeness of this compound. nih.gov

Future Directions and Emerging Research Avenues for Scutebarbatine Z

Exploration of Uncharted Biological Activities and Therapeutic Potential

While the anti-neoplastic and anti-inflammatory effects of Scutebarbatine Z are subjects of ongoing investigation, its full spectrum of biological activities remains largely uncharted. nih.govbiosynth.com The broader Scutellaria genus, rich in flavonoids and diterpenoids, is known for a wide array of pharmacological effects, including antiviral, antibacterial, hepatoprotective, neuroprotective, and cardiovascular-protective activities. sci-hub.sesci-hub.se This suggests that this compound may possess a wider range of therapeutic applications than currently known.

Future research should systematically screen this compound for novel bioactivities. Based on the activities of structurally related neo-clerodane diterpenoids, several areas are ripe for exploration:

Antiviral and Antibacterial Activity: Many compounds from Scutellaria exhibit antimicrobial properties. sci-hub.se Investigating the efficacy of this compound against various pathogenic bacteria and viruses could reveal new applications in infectious disease treatment. Some studies on alkaloids from the Scutellaria genus suggest that their mechanism may involve the inhibition of bacterial cell wall synthesis. sci-hub.se

Neuroprotective Effects: Neuroinflammation is a key factor in neurodegenerative diseases. sci-hub.se Given that some compounds from S. barbata have shown inhibitory effects on neuroinflammation, exploring the potential of this compound in models of diseases like Alzheimer's or Parkinson's is a logical next step.

Cardiovascular and Metabolic Diseases: Other natural compounds from the Scutellaria genus have been found to target pathways relevant to cardiovascular diseases, such as atherosclerosis. sci-hub.se Recently, a library of neo-clerodane diterpenoids was screened for anti-osteoporosis activity, identifying potent inhibitors of osteoclastogenesis that act by antagonizing PPARγ. nih.gov This opens a compelling avenue to test this compound for similar activities.

Parasitic Diseases: Neo-clerodane diterpenes from other plants, such as Croton echioides, have demonstrated antileishmanial activity, highlighting their potential as lead compounds for neglected tropical diseases. tandfonline.com

The exploration of these uncharted activities will be crucial in realizing the full therapeutic value of this compound.

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

A deep understanding of this compound requires its accurate detection and quantification within complex biological matrices. Advanced analytical techniques are indispensable for the metabolomic profiling of Scutellaria barbata and for pharmacokinetic studies of the pure compound.

Future research will increasingly rely on a combination of high-resolution separation and detection methods.

| Analytical Technique | Application in Scutellaria Research | Future Application for this compound |

| LC-Q-TOF-MS | Comprehensive profiling of flavonoids in Scutellaria incana. sci-hub.se | Elucidation of the complete metabolome of S. barbata to identify related diterpenoids and biosynthetic intermediates. Can be used for pharmacokinetic and drug metabolism studies of this compound. |

| GC-MS | Analysis of essential oil composition from the aerial parts of S. barbata. academicjournals.org | Identification of volatile compounds that may have synergistic effects with this compound. Not directly suitable for the non-volatile this compound. |

| High-Performance Liquid Chromatography (HPLC) | Used for the isolation and purification of compounds from S. barbata. mdpi.com | Development of validated quantitative methods for quality control of S. barbata extracts and for precise measurement of this compound in biological samples. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of new compounds isolated from Scutellaria species. nih.gov | Detailed structural analysis, conformational studies, and investigation of interactions with biological macromolecules. |

The integration of these techniques will facilitate a more complete chemical characterization of S. barbata and provide the necessary tools to study the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is essential for its development as a therapeutic agent.

High-Throughput Screening and Lead Optimization Strategies

To accelerate the discovery of new therapeutic applications and to improve the efficacy of this compound, high-throughput screening (HTS) and lead optimization strategies are essential. nih.gov HTS allows for the rapid testing of this compound against a vast number of biological targets, potentially uncovering novel mechanisms of action and therapeutic indications.

Following initial screening, lead optimization will be critical. This involves the chemical modification of the this compound scaffold to enhance its pharmacological properties. Research on other neo-clerodane diterpenoids has demonstrated the success of this approach. For instance, chemical modifications of a neo-clerodane isolated from Ajuga decumbens resulted in a derivative with a 46-fold improvement in inhibiting osteoclastogenesis. nih.gov

Key strategies for the lead optimization of this compound include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the this compound molecule to understand which parts are crucial for its biological activity. nih.govnih.gov This will guide the design of more potent and selective analogs.

Semi-synthesis and Total Synthesis: Creating a library of derivatives by chemically altering the natural product or by building analogs from scratch. This allows for the exploration of chemical space that is not accessible through isolation alone. ambeed.com

Computational Modeling and Drug Design: Using molecular docking and other computational tools to predict how modifications to this compound will affect its binding to target proteins, thereby rationalizing the synthetic efforts. nih.gov

These approaches will be instrumental in transforming this compound from a natural product isolate into a refined drug candidate.

Systems Biology and Omics-Based Integration for Holistic Understanding

To fully comprehend the mechanism of action of this compound, a shift from a single-target focus to a systems-level understanding is necessary. Systems biology integrates various "omics" data to build a holistic picture of how a compound affects cellular networks.

Emerging research avenues in this area include:

Network Pharmacology: This computational approach has been used to investigate the active ingredients of Scutellaria barbata, identifying that they modulate key signaling cascades like the PI3K/Akt/mTOR, MAPK, and NFκB pathways. nih.govmdpi.comresearchgate.net Applying this specifically to this compound can help predict its molecular targets and off-target effects, providing a map of its interaction network within the cell. nih.gov

Transcriptomics and Proteomics: Transcriptome analysis of S. barbata has been employed to identify genes involved in terpenoid biosynthesis. mdpi.com In a therapeutic context, treating cancer cells with this compound and subsequently analyzing changes in gene (transcriptomics) and protein (proteomics) expression can reveal the full cascade of cellular events it triggers, from receptor binding to downstream pathway modulation and phenotypic changes like apoptosis.

Metabolomics: Analyzing the global changes in small-molecule metabolites within a cell or organism after treatment with this compound can provide insights into the metabolic pathways it perturbs.

By integrating these omics datasets, researchers can construct comprehensive models of this compound's activity, leading to a more rational development of this compound for therapeutic use and the identification of potential biomarkers for its efficacy.

Sustainable Production Methods and Biotechnological Scale-Up

A major bottleneck in the development of many natural products is the challenge of sustainable supply. The isolation of this compound from S. barbata is often hampered by low concentrations in the plant and the long cultivation times required. jmb.or.kr Therefore, developing alternative, sustainable production methods is a critical future direction.

| Production Method | Description | Advantages | Challenges |

| Plant Cultivation | Traditional farming of Scutellaria barbata. | Source of the natural compound. | Low yield, long growth cycle, susceptible to environmental factors, not easily scalable. jmb.or.kr |

| Total Chemical Synthesis | Complete synthesis from simple chemical precursors. | Not reliant on natural sources, allows for analog creation. | Often involves many steps, leading to very low overall yields and high cost; structurally complex. ambeed.comjmb.or.kr |

| Metabolic Engineering & Synthetic Biology | Engineering microorganisms like E. coli or yeast to produce the compound. jmb.or.kr | Scalable, sustainable, rapid production, environmentally friendly. | Requires elucidation of the complete biosynthetic pathway and functional expression of plant enzymes in a microbial host. mdpi.comjmb.or.kr |

Recent advances in understanding the biosynthesis of diterpenoids in Scutellaria are paving the way for biotechnological production. mdpi.com Researchers have identified diterpene synthase genes in S. barbata that are key to building the carbon skeleton of compounds like this compound. mdpi.com The future of this compound production likely lies in harnessing these biosynthetic pathways within engineered microbes. This "cell factory" approach represents an efficient, green, and scalable manufacturing platform to ensure a reliable supply for further research and clinical development. jmb.or.krresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to isolate and structurally characterize Scutebarbatine Z from Scutellaria species?

- Methodological Answer : Isolation typically involves column chromatography (e.g., silica gel, HPLC) guided by bioactivity assays. Structural elucidation relies on spectroscopic techniques such as NMR (1D/2D) and X-ray crystallography. For example, NMR analysis of this compound reveals distinct signals for its diterpenoid skeleton and substituents (e.g., methyl groups at δ 1.25 ppm) . Mass spectrometry (HR-ESI-MS) confirms molecular weight (e.g., m/z 485.3 [M+H]+) .

Q. What is the primary antibacterial mechanism of action attributed to this compound?

- Methodological Answer : Molecular docking studies suggest this compound inhibits bacterial cell wall synthesis by targeting Mur ligases (e.g., MurD, PDB ID: 2X5O) with binding affinities (ΔG = -10.2 kcal/mol). Hydrophobic interactions (e.g., with Val 461) and hydrogen bonding (e.g., with Asp 422) are critical . Experimental validation involves minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus ATCC 25923) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay conditions (e.g., pH, temperature), or compound purity. A systematic approach includes:

- Standardized protocols : Use CLSI guidelines for MIC assays.

- Data normalization : Compare results relative to positive controls (e.g., ciprofloxacin).